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Compound of Interest

Compound Name: 2-methyl-4-nitro-2-butanol

CAS No.: 72183-50-7

Cat. No.: B3280757

Get Quote

A Technical Framework for Process Optimization

Executive Summary
The compound 2-methyl-4-nitro-2-butanol (CAS 72183-50-7) serves as a critical intermediate

in the synthesis of complex amino-alcohols and neuraminidase inhibitors (e.g., Peramivir

analogs). Its unique structural motif—combining a tertiary alcohol, a nitro group, and a

branched alkyl chain—creates an amphiphilic profile that challenges standard purification

protocols.

This guide provides a comprehensive technical analysis of the solubility landscape for 2-
methyl-4-nitro-2-butanol. By synthesizing structural analysis with predictive solubility

modeling, we establish a framework for solvent selection in extraction, crystallization, and

reaction engineering.

Physicochemical Architecture
To predict solubility behavior where empirical data is sparse, we must first deconstruct the

molecule’s functional interactions.
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Structural Analysis
The molecule (

) features three distinct domains that compete for solvation:

Tertiary Hydroxyl Group (

): A strong hydrogen bond donor and acceptor. The tertiary position introduces steric bulk,
slightly reducing H-bond accessibility compared to primary alcohols, but significantly
increasing stability against oxidation.

Nitro Group (

): A powerful electron-withdrawing group with a high dipole moment (~3.0–4.0 D). It acts as a
weak hydrogen bond acceptor but drives high polarity.

Iso-Alkyl Backbone: The 2-methyl-2-butyl skeleton provides a lipophilic anchor, enabling

solubility in non-polar organic solvents.

Polarity & Interaction Potential
The compound exhibits amphiphilic behavior.

In Water: The hydroxyl and nitro groups promote solubility, but the 5-carbon hydrophobic

burden places it on the borderline of miscibility. It is likely moderately soluble to miscible in

water, particularly at elevated temperatures.

In Organics: The alkyl backbone ensures compatibility with common organic solvents, while

the polar groups dictate the specific interaction strength (enthalpy of mixing).

Solubility Landscape & Solvent Selection
The following solubility profile is derived from Group Contribution Methods (Van

Krevelen/Hoftyzer) and comparative analysis of analogous nitro-alcohols (e.g., 2-methyl-2-

nitro-1-propanol).

Predicted Solubility Profile
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Solvent Class
Representative
Solvents

Predicted
Solubility

Mechanistic
Rationale

Application
Utility

Polar Protic
Methanol,

Ethanol, IPA
High / Miscible

Strong H-

bonding matches

both OH and

NO2 groups.

Reaction solvent;

Feed stock

solution.

Polar Aprotic
Acetone, DMSO,

DMF, Acetonitrile
High / Miscible

Dipole-dipole

interactions

stabilize the nitro

group.

Reaction solvent;

Chromatography

mobile phase.

Chlorinated

Dichloromethane

(DCM),

Chloroform

High

Good dispersion

forces + dipole

interactions.

Extraction

(Organic Phase);

efficient

partitioning from

water.

Esters/Ethers
Ethyl Acetate,

THF, MTBE
High

H-bond

acceptance from

solvent to alcohol

OH.

Extraction;

Crystallization

solvent.

Aromatic Toluene, Xylene Moderate
-interaction with

nitro group;

lipophilic match.

Crystallization

(Solvent/Anti-

solvent).

Aliphatic

Hexane,

Heptane,

Cyclohexane

Low / Insoluble

Lack of polar

interactions; high

energy cost to

solvate NO2/OH.

Anti-solvent;

Washing non-

polar impurities.

Hansen Solubility Parameters (HSP)
For precise solvent blending, we utilize the Hansen Solubility Parameters. The estimated vector

for 2-methyl-4-nitro-2-butanol sits in a "High Polarity, Moderate Hydrogen Bonding" region.

Dispersion (
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): ~16.0 MPa

(Alkyl backbone)

Polarity (

): ~13.5 MPa

(Nitro group dominance)

Hydrogen Bonding (

): ~14.0 MPa

(Tertiary alcohol)

Strategic Insight: To precipitate this compound, transition the solvent system towards a low

and low

environment (e.g., adding Heptane to an Ethyl Acetate solution).

Experimental Protocols for Solubility Determination
As a Senior Scientist, you must validate these predictions empirically. Use the following self-

validating workflows.

Protocol A: Gravimetric Saturation (The Gold Standard)
Objective: Determine the exact saturation limit (

) in mg/mL at a specific temperature.

Preparation: Weigh 500 mg of 2-methyl-4-nitro-2-butanol into a scintillation vial.

Addition: Add the target solvent in 100

L increments, vortexing for 30 seconds between additions.

Equilibration: Once dissolved, add excess solid until a precipitate persists. Cap and stir at

target temperature (
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) for 4 hours.

Filtration: Filter the supernatant through a 0.45

m PTFE syringe filter.

Quantification: Evaporate a known volume (

) of filtrate in a tared vessel under vacuum/nitrogen. Weigh the residue (

).

Protocol B: Dynamic Laser Monitoring (Turbidimetry)
Objective: Rapidly screen solvent/anti-solvent ratios for crystallization.

Setup: Automated reactor (e.g., Crystal16 or EasyMax) with turbidity probes.

Method: Prepare a concentrated solution in a "Good Solvent" (e.g., EtOAc).

Titration: Dose "Anti-Solvent" (e.g., Heptane) at a constant rate (0.5 mL/min) while

monitoring transmissivity.

Endpoint: The "Cloud Point" is defined as the volume where transmissivity drops below 90%.

Process Application Workflows
The following diagrams illustrate the decision logic for integrating solubility data into process

development.

Solvent Selection Decision Tree
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Process Goal

Extraction / Work-up Reaction Medium Purification / Crystallization

Aqueous Miscibility? Reagent Compatibility? Solubility Differential?

Select DCM or Chloroform
(High Solubility, Immiscible)

Chlorinated allowed

Select Ethyl Acetate
(Good Solubility, Immiscible)

Green chemistry

Use MeOH / EtOH
(Homogeneous)

Reductions / Hydrogenation

Use THF / MeCN
(Anhydrous conditions)

Grignard / Coupling

Cooling Crystallization
(Toluene or IPA)

Steep solubility curve

Anti-Solvent Precipitation
(EtOAc + Heptane)

Flat solubility curve

Click to download full resolution via product page

Figure 1: Strategic decision tree for selecting solvents based on the unit operation (Extraction,

Reaction, or Crystallization).

Purification & Isolation Logic

Crude Reaction Mixture
(Aq. + Organic) Phase Separation

Organic Phase
(Product + Impurities)

Retain

Aqueous Phase
(Salts + Polar Byproducts)

Discard

Brine Wash Drying (MgSO4) Concentration
(Rotovap)

Viscous Oil
(Crude Product)

Crystallization
(Toluene/Heptane)

If purity > 85%

Click to download full resolution via product page

Figure 2: Standard workflow for the isolation of 2-methyl-4-nitro-2-butanol from aqueous

reaction mixtures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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